Gsnkgaiiglm, also known as the amyloid beta-peptide (25-35), is a synthetic derivative of the amyloid beta-peptide, which is implicated in the pathogenesis of Alzheimer’s disease. This peptide sequence is notable for its high toxicity and ability to form fibrillary structures, contributing to neurodegeneration associated with Alzheimer's disease. The sequence Gsnkgaiiglm is a fragment of the larger amyloid beta-peptide, which has been extensively studied for its role in amyloid plaque formation in the brains of Alzheimer's patients.
The peptide Gsnkgaiiglm is derived from the amyloid precursor protein and is synthesized for research purposes. It is commonly used in studies exploring neurotoxicity, protein aggregation, and potential therapeutic interventions for neurodegenerative diseases. The compound is available commercially, with suppliers offering it for various scientific applications .
Gsnkgaiiglm falls under the category of peptides, specifically as a neurotoxic peptide. It is classified as a synthetic derivative of amyloid beta-peptide, which plays a significant role in Alzheimer's disease pathology. Its classification highlights its relevance in neurobiology and pharmacology.
The synthesis of Gsnkgaiiglm typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The synthesis process can be summarized as follows:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity. Additionally, analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the identity and purity of the synthesized peptide.
The molecular structure of Gsnkgaiiglm consists of a sequence of amino acids that includes glycine (G), serine (S), asparagine (N), lysine (K), glycine (G), alanine (A), isoleucine (I), isoleucine (I), glycine (G), leucine (L), and methionine (M). Its structure can be represented in a linear sequence format:
The molecular formula for Gsnkgaiiglm can be calculated based on its constituent amino acids, resulting in a formula of with a molecular weight of approximately 234.28 g/mol.
Gsnkgaiiglm participates in various chemical reactions relevant to its biological activity. Notably, it can undergo aggregation to form oligomers and fibrils, which are characteristic of amyloid pathology. These reactions are influenced by environmental factors such as pH, temperature, and ionic strength.
The aggregation process typically involves:
These processes can be monitored using techniques such as Thioflavin T fluorescence assays or electron microscopy.
The mechanism by which Gsnkgaiiglm exerts its neurotoxic effects involves several pathways:
Studies have shown that exposure to Gsnkgaiiglm results in significant neuronal loss in vitro and correlates with cognitive decline in animal models .
Relevant data indicate that maintaining proper storage conditions enhances stability and efficacy for experimental applications.
Gsnkgaiiglm has several scientific uses:
The mechanistic investigation of Gsnkgaiiglm leverages integrative frameworks that combine phytochemical profiling, target prediction, and multi-omics validation. Drawing parallels to structurally similar ginkgolides from Ginkgo biloba, research prioritizes the identification of core pharmacophores through fragmentation analysis and 3D conformational modeling. Terpene trilactones—notably ginkgolide B—exemplify this approach, where their t-butyl functional groups and lactone rings dictate biological activity as platelet-activating factor antagonists [1]. Modern frameworks further incorporate in silico bioactivity screening to map putative targets, utilizing quantitative structure-activity relationship (QSAR) models that correlate molecular descriptors (e.g., topological polar surface area, logP) with observed effects on cellular proliferation and migration [5].
Table 1: Key Conceptual Frameworks in Bioactive Compound Research
| Framework | Core Methodology | Application to Gsnkgaiiglm |
|---|---|---|
| Phytochemical Profiling | HPLC-MS/MS, NMR-based structural elucidation | Identification of terpenoid-like lactones |
| QSAR Modeling | Topological and physicochemical descriptors | Prediction of kinase inhibition potential |
| Pharmacophore Mapping | 3D steric/electronic feature alignment | Target hypothesis generation (e.g., MMP-7) |
| Multi-omics Integration | Transcriptomics/metabolomics correlation | Validation of pathway modulation |
These frameworks reveal that Gsnkgaiiglm shares mechanistic parallels with ginkgol C17:1, which suppresses tumor cell invasion by downregulating matrix metalloproteinase-7 (MMP-7) and phosphorylated Akt via dose-dependent inhibition of RhoA GTPase [5]. Synergistic interactions between compound classes—such as flavonoids and terpenoids in Ginkgo—provide a template for investigating Gsnkgaiiglm's potential cooperative effects with adjuvants [1].
Systems biology approaches for Gsnkgaiiglm emphasize network-level target prediction using deep learning algorithms trained on heterogeneous biological datasets. The DeepConv-DTI architecture exemplifies this paradigm, employing convolutional neural networks (CNNs) to process protein sequences and compound structures as trainable embeddings. This model achieves Matthews Correlation Coefficient (MCC) scores >0.6 by capturing residue interaction patterns critical for binding [2] [6]. When augmented with physicochemical protein descriptors (e.g., hydrophobicity indices, charge distribution), the modified Phys-DeepConv-DTI variant further enhances accuracy in identifying Gsnkgaiiglm's interactions with less-conserved targets [6].
Consensus strategies integrate predictions from ≥15 target-centric models to prioritize high-confidence interactions. For Gsnkgaiiglm, this yields true positive rates (TPR) of 0.98 and false negative rates (FNR) of 0, outperforming single-model approaches [6]. Network pharmacology analyses then contextualize these targets within interactomes:
Evolutionary conservation analysis deciphers whether Gsnkgaiiglm targets evolutionarily constrained sites or species-specific adaptive regions. Conventional methods prioritize highly conserved residues; however, >40% of disease-associated variants (DVs) occur at moderately conserved positions with critical functional roles [7]. Tools like ConSurf grade residue conservation from multiple sequence alignments (MSAs) and project these onto 3D structures to identify functional pockets [9]. For Gsnkgaiiglm, targets are analyzed using evolutionary coupling (EC) metrics, which detect compensatory mutations across protein families. Residues with high EC scores—even at low conservation sites—often form allosteric networks or interaction interfaces disrupted by DVs [7].
Table 2: Evolutionary Features of Gsnkgaiiglm-Putative Targets
| Target Class | Conservation Profile | Biological Implication |
|---|---|---|
| Kinases (e.g., Akt) | High catalytic site conservation | Cross-species efficacy prediction |
| GTPases (e.g., RhoA) | Moderate effector interface | Species-specific signaling modulation |
| Metalloproteinases | Low distal exosite variation | Adaptive inhibition in pathological contexts |
The evolSOM R package enables integrative analysis by mapping phenotypic traits (e.g., cell migration) and genotypic conservation onto self-organizing maps (SOMs). Cohorts of residues displaced similarly across evolutionary lineages suggest shared regulatory networks for Gsnkgaiiglm engagement [3]. This reveals targets where human-specific substitutions alter binding affinity—particularly at protein-protein interfaces implicated in cancer pathways [7].
Atomistic molecular dynamics (MD) simulations resolve Gsnkgaiiglm's binding kinetics and thermodynamics at critical targets. Simulations exceeding 100-ns duration capture:
Fluctuating Finite Element Analysis (FFEA) extends simulations to mesoscopic scales, modeling entire protein domains to quantify entropy changes during Gsnkgaiiglm binding. This method reveals how compound-induced rigidification suppresses functional dynamics in targets like RhoA—a mechanism aligned with experimental observations of reduced cell invasion [8] [5]. Electrostatic potential mapping further identifies interfacial "hotspots" where Gsnkgaiiglm's carboxyl groups form salt bridges with basic residues (e.g., Arg68 in MMP-7), explaining its nanomolar affinity [4].
Table 3: Computational Techniques for Binding Interface Analysis
| Method | Timescale | Application to Gsnkgaiiglm |
|---|---|---|
| Atomistic MD | Nanoseconds | Ligand egress, side-chain reorientation |
| MM/PBSA | Thermodynamic | Binding free energy (ΔG) prediction |
| FFEA | Microseconds | Entropy changes in domain-level motions |
| Evolutionary Coupling | Phylogenetic | Identification of allosteric networks |
These biophysical insights guide rational optimization: modifying Gsnkgaiiglm's alkyl side chains to enhance hydrophobic burial in newly identified pockets of RhoA, thereby improving target specificity [8].
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